molecular formula C29H29N9O5S3 B15196278 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide CAS No. 30311-49-0

2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide

Cat. No.: B15196278
CAS No.: 30311-49-0
M. Wt: 679.8 g/mol
InChI Key: HGDCEIFGXOXKLX-UHFFFAOYSA-N
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Description

2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide is a complex organic compound that features multiple functional groups, including aziridine rings, thiazole, sulfonamide, and azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as aziridine derivatives, thiazole derivatives, and azo compounds. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include aziridine, thiazole, sulfonamide, and azo coupling agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the azo groups or other reducible functionalities.

    Substitution: The aziridine rings and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: It may have potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may find applications in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide depends on its specific application. For example, if used as an anticancer agent, it may interact with cellular targets such as DNA or proteins, leading to cell death. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide include other aziridine-containing compounds, thiazole derivatives, and azo compounds.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. Compared to other similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

30311-49-0

Molecular Formula

C29H29N9O5S3

Molecular Weight

679.8 g/mol

IUPAC Name

2,2,2-tris(aziridin-1-yl)-N-[4-[[4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]diazenyl]phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C29H29N9O5S3/c39-27(29(36-14-15-36,37-16-17-37)38-18-19-38)31-21-5-9-25(10-6-21)45(40,41)34-24-3-1-22(2-4-24)32-33-23-7-11-26(12-8-23)46(42,43)35-28-30-13-20-44-28/h1-13,20,34H,14-19H2,(H,30,35)(H,31,39)

InChI Key

HGDCEIFGXOXKLX-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)(N6CC6)N7CC7

Origin of Product

United States

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